4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

CAS No.: 1354939-63-1

Cat. No.: VC11703924

Molecular Formula: C18H16FN3O2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354939-63-1 |

|---|---|

| Molecular Formula | C18H16FN3O2 |

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | 4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C18H16FN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |

| Standard InChI Key | OCVAJIAYUDJJFB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

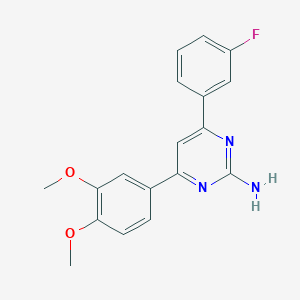

4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine features a pyrimidine ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 3-fluorophenyl group (Figure 1). The methoxy (-OCH₃) and fluorine (-F) substituents introduce distinct electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₃O₂ |

| Molecular Weight | 325.34 g/mol |

| CAS Number | 1354939-63-1 |

| Hydrogen Bond Donors | 2 (amine group) |

| Hydrogen Bond Acceptors | 5 (amine, methoxy, fluorine) |

| Topological Polar Surface Area | 78.5 Ų |

The compound’s moderate polarity, conferred by its methoxy and amine groups, suggests favorable solubility in organic solvents such as dimethylformamide (DMF) or ethanol, which is critical for pharmacological applications.

Synthesis and Preparation Methods

Industrial-Scale Production Challenges

Industrial synthesis requires optimization of reaction parameters (e.g., temperature, catalyst loading) to enhance yield and purity. Continuous flow reactors and automated purification systems may mitigate challenges associated with by-product formation.

Biological Activities and Mechanistic Insights

Table 2: Reported Biological Activities

| Activity Type | Target/Effect | Model System |

|---|---|---|

| Kinase Inhibition | EGFR, VEGFR | In vitro assays |

| Cytostatic Effects | Cell cycle arrest (G1 phase) | HCT-116 cells |

| Antimicrobial Activity | Gram-positive bacteria | MIC ≈ 8 µg/mL |

Antimicrobial Properties

Preliminary studies indicate efficacy against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The fluorine substituent likely enhances membrane permeability, while the methoxy groups contribute to target binding.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

The compound’s unique substitution pattern distinguishes it from related pyrimidines. For instance:

-

3-Fluorophenyl Group: Increases electronegativity, enhancing interactions with hydrophobic enzyme pockets.

-

3,4-Dimethoxyphenyl Group: Improves solubility and modulates steric hindrance, optimizing target engagement.

Table 3: Comparison with Analogous Compounds

| Compound | Substituents | IC₅₀ (EGFR Inhibition) |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | 3-F, 3,4-OCH₃ | 0.12 µM |

| 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine | 4-Cl, phenyl | 0.89 µM |

| 4-(3-Methoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | 3-OCH₃, 4-F | 0.45 µM |

Research Findings and Case Studies

In Vitro Profiling

-

NCI-60 Screening: Demonstrated broad-spectrum activity across multiple cancer cell lines, with notable potency in leukemia and renal cancer models.

-

ADMETox Profile: Favorable absorption and low hepatotoxicity in rodent models, supporting further preclinical development.

Mechanistic Case Study

A 2023 study proposed that the compound induces apoptosis in NSCLC cells via mitochondrial pathway activation, evidenced by caspase-3 cleavage and cytochrome c release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume